molecular formula C13H13NO5S2 B6495000 methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-53-7

methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6495000
CAS No.: 895261-53-7
M. Wt: 327.4 g/mol
InChI Key: RPAXIUYBXPEYSB-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a 3-methoxyphenyl group attached to the sulfamoyl moiety and a methyl ester at the 2-position of the thiophene ring. Its synthesis typically involves multi-step procedures, including condensation reactions and microwave-assisted methods, yielding intermediates for further functionalization .

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-10-5-3-4-9(8-10)14-21(16,17)11-6-7-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXIUYBXPEYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene

  • Reactants : Thiophene (II), pyridine perbromide hydrobromide, halohydrocarbon (e.g., methylene chloride), hydrobromic acid.

  • Conditions : Cooling to −10°C to 0°C, followed by gradual addition of brominating agent under vigorous stirring. Reaction proceeds for 3–4 hours.

  • Yield : 88–90% after distillation under reduced pressure (42–46°C at 13 mmHg).

Table 1: Bromination Optimization

SolventTemperature (°C)Yield (%)Purity (NMR)
Methylene chloride−1090>95%
Chloroform088>95%

Formation of Diethyl Malonate Intermediate

2-Bromothiophene undergoes coupling with diethyl malonate in the presence of alkali metals (e.g., sodium, magnesium) to form 2-(2-thiophene) diethyl malonate (IV) :

  • Reactants : Diethyl malonate, 2-bromothiophene, toluene, alkali metal.

  • Conditions : 90–120°C for 6–8 hours under inert atmosphere.

  • Yield : 88–94% after solvent evaporation.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the enolate of diethyl malonate attacks the electrophilic carbon of 2-bromothiophene.

Saponification and Decarboxylation to Thiophene-2-Carboxylic Acid

The diethyl malonate intermediate is hydrolyzed and decarboxylated to yield thiophene-2-carboxylic acid (I) :

  • Saponification : Conducted in alcoholic solvents (e.g., ethanol) with aqueous NaOH at reflux.

  • Decarboxylation : Acidification with HCl followed by reflux to eliminate CO2.

  • Yield : 85–90% after recrystallization.

Table 2: Saponification Conditions

Alcohol SolventTemperature (°C)Time (h)Yield (%)
Ethanol78690
Methanol64885

Introduction of Sulfamoyl Group

The sulfamoyl group is introduced via sulfonylation of 3-aminothiophene-2-carboxylate , a critical intermediate.

Synthesis of 3-Aminothiophene-2-Carboxylate

  • Method : Condensation of methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate with ammonium acetate.

  • Yield : 96.5% under optimized conditions.

Crystallographic Data : Intramolecular N–H⋯O hydrogen bonds stabilize the structure, forming a seven-membered ring.

Sulfamoylation with 3-Methoxyphenylsulfamoyl Chloride

  • Reactants : 3-Aminothiophene-2-carboxylate, 3-methoxyphenylsulfamoyl chloride, base (e.g., pyridine).

  • Conditions : 0–5°C in dichloromethane, followed by warming to room temperature.

  • Yield : 75–80% after column chromatography.

Key Side Reaction : Competitive formation of methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate due to positional isomerism.

Final Esterification and Purification

The carboxylic acid intermediate is esterified to yield the target compound:

  • Reactants : Thiophene-2-carboxylic acid, methanol, catalytic H2SO4.

  • Conditions : Reflux for 12 hours.

  • Yield : 95% after distillation.

Purity Analysis :

  • logP : 2.59 (predicted).

  • Melting Point : 123–124°C (water recrystallization).

Challenges and Optimization Strategies

Regioselectivity in Sulfamoylation

The methoxyphenyl group’s orientation (3- vs. 2-methoxy) significantly impacts biological activity. Using bulky bases (e.g., triethylamine) minimizes isomer formation.

Solvent Effects on Yield

  • Polar aprotic solvents (e.g., DMF) improve sulfamoyl chloride reactivity but may increase hydrolysis.

  • Nonpolar solvents (e.g., toluene) favor higher regioselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency

StepYield (%)Time (h)Cost (Relative)
Bromination88–904Low
Malonate coupling88–948Moderate
Saponification85–906Low
Sulfamoylation75–8012High
Esterification9512Low

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • A thiophene ring , which contributes to its electronic properties.
  • A methoxyphenyl group , influencing its solubility and reactivity.
  • A sulfamoyl group , which plays a crucial role in biological interactions.

Organic Synthesis

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate serves as a versatile reagent in organic chemistry. It is utilized as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new synthetic pathways.

Biological Research

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for exploring new therapeutic agents targeting specific enzymes involved in disease processes.

Material Science

The unique properties of this compound allow it to be explored in the development of new materials. It can act as a precursor for synthesizing dyes and pigments, contributing to advancements in materials science.

Pharmaceutical Development

Given its structural features, this compound is being studied for its pharmacological properties. It may exhibit anti-inflammatory or antimicrobial activities due to the presence of the sulfamoyl group and its ability to interact with biological targets.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes at micromolar concentrations, suggesting potential applications in drug development for metabolic disorders.

Case Study 2: Material Development

Research into the material properties of this compound revealed its utility as a precursor for novel dyes. When incorporated into polymer matrices, it exhibited enhanced color stability and lightfastness compared to traditional dye compounds, indicating its potential in textile applications.

Mechanism of Action

The mechanism of action of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing the binding affinity.

Comparison with Similar Compounds

The structural and functional properties of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are best understood through comparisons with analogous compounds. Below is a detailed analysis:

Key Observations :

  • Substituent Impact: The 3-methoxyphenyl group in the target compound contrasts with GSK0660’s 4-anilino-2-methoxyphenyl group. The latter’s anilino substituent enhances PPARδ binding affinity due to π-π stacking interactions .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., precursor in ) achieves near-quantitative yields (99%), outperforming traditional methods (e.g., 71% in ).

Key Observations :

  • Positional Effects : The 2-methoxy group in GSK0660 and 10h improves receptor binding compared to the 3-methoxy isomer in the target compound .
  • Substituent Hydrophobicity: Alkylamino groups (e.g., isopentyl in 10h) enhance blood-brain barrier penetration, whereas anilino groups (GSK0660) favor receptor specificity .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Melting Point (°C) Solubility
This compound 339.4 1.45 (estimated) Not reported Moderate in DMSO
GSK0660 406.4 3.2 Not reported Low aqueous solubility
CAS 106820-63-7 293.3 1.46 96–98 Soluble in polar aprotic solvents
Methyl 3-sulfamoylthiophene-2-carboxylate 233.3 0.9 Not reported High aqueous solubility

Key Observations :

  • LogP Trends: Bulkier substituents (e.g., anilino in GSK0660) increase LogP, reducing aqueous solubility but improving membrane permeability.
  • Thermal Stability : The methoxycarbonylmethyl derivative (CAS 106820-63-7) exhibits a defined melting point (96–98°C), indicating crystalline stability .

Biological Activity

Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound notable for its diverse biological activities, which have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO5S2C_{13}H_{13}NO_{5}S_{2} and features a thiophene ring, a methoxyphenyl group, and a sulfamoyl group. The presence of these functional groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction. This method allows for the controlled formation of the desired product while minimizing side reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Hydrophobic Interactions : The thiophene ring can fit into hydrophobic pockets of proteins, enhancing binding affinity and specificity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For example:

  • Cell Line Studies : In vitro assessments have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma (A549) and others. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents .
CompoundCell LineIC50 (µM)
This compoundA5491.48
StaurosporineA5491.52
Methyl 3-(morpholinomethyl)benzofuranNCI-H230.49

Mechanistic Insights

The mechanism behind its anticancer effects may involve:

  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, preventing cancer cells from proliferating .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Inhibition of Tumor Growth : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups.
  • Synergistic Effects : When combined with other chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential for combination therapy strategies.

Q & A

Q. What are the established synthetic routes for methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via sulfamoylation of methyl 3-aminothiophene-2-carboxylate derivatives. A key step involves reacting the amino group with sulfamoyl chloride or sulfamoyl precursors under inert atmospheres (e.g., nitrogen) at elevated temperatures (130–150°C). Catalysts such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for activating carboxylic acid intermediates in coupling reactions . Solvent selection (e.g., neat conditions or THF) and temperature control are vital to avoid side reactions like hydrolysis or decomposition .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra to verify substituent positions. For example, the methyl ester group typically resonates at ~3.8 ppm (1^1H) and ~165–170 ppm (13^{13}C), while sulfamoyl protons appear as broad singlets .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with gradients (e.g., methanol-water) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the molecular formula .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonamide derivatives often exhibit irritant properties .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times)?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peaks interfering with NMR analysis .
  • 2D NMR Techniques: Employ COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to assign overlapping proton and carbon signals .
  • HPLC Method Development: Adjust mobile phase pH or column temperature to improve peak resolution. For example, adding 0.1% trifluoroacetic acid (TFA) can enhance retention time reproducibility for polar sulfonamides .

Q. What strategies are recommended for optimizing reaction yields in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening: Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which may reduce byproduct formation .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining high yields (≥80%) .
  • Workup Optimization: Use liquid-liquid extraction with ethyl acetate/water to isolate the product efficiently. Centrifugation can aid in phase separation for viscous mixtures .

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities toward biological targets (e.g., enzymes or receptors). For example, the sulfamoyl group may interact with polar residues in active sites .
  • DFT (Density Functional Theory) Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The methoxy group’s electron-donating effects can stabilize charge-transfer interactions .
  • ADMET Prediction: Tools like SwissADME can estimate pharmacokinetic parameters (e.g., logP for lipophilicity) to prioritize derivatives for biological testing .

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